BenchChemオンラインストアへようこそ!

3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Lipophilicity Optimization Passive Permeability Medicinal Chemistry Lead-Likeness

3,5-Dimethoxy-N-[(oxolan-2-yl)methyl]benzamide (PubChem CID is a secondary benzamide featuring a 3,5-dimethoxy-substituted phenyl ring and an N-tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) side chain. Characterized by a molecular weight of 265.30 g/mol and an XLogP3 of 1.5, this compound is primarily utilized as a small-molecule screening probe within commercial discovery libraries, including the ChemBridge collection.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B4964515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC
InChIInChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16)
InChIKeyILJONPJZHPFFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3,5-Dimethoxy-N-[(oxolan-2-yl)methyl]benzamide: A Verifiable Structural and Physicochemical Profile


3,5-Dimethoxy-N-[(oxolan-2-yl)methyl]benzamide (PubChem CID 2859420) is a secondary benzamide featuring a 3,5-dimethoxy-substituted phenyl ring and an N-tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) side chain [1]. Characterized by a molecular weight of 265.30 g/mol and an XLogP3 of 1.5, this compound is primarily utilized as a small-molecule screening probe within commercial discovery libraries, including the ChemBridge collection . Its structural design integrates an electron-rich aromatic core with a conformationally constrained, hydrogen-bond-accepting heterocycle, distinguishing it from simpler benzamide analogs commonly used as building blocks.

The Case Against Simple Benzamide Interchange: Why 3,5-Dimethoxy-N-[(oxolan-2-yl)methyl]benzamide Must Be Specified


Superficially substituting 3,5-dimethoxybenzamide or N-methyl-3,5-dimethoxybenzamide for 3,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzamide introduces significant, quantifiable liabilities in logP, hydrogen-bonding capacity, and molecular rigidity that fundamentally alter a molecule's drug-likeness profile and target-binding potential. The parent benzamide (PubChem CID 87568043) possesses a logP of 1.50 and two hydrogen-bond donors (HBDs), which result in a markedly different solvation and passive permeability profile compared to the target compound's single HBD and higher logP [1]. Similarly, N-methyl-3,5-dimethoxybenzamide (MW 195.21) strips away the critical tetrahydrofuran (THF) ring, eliminating defined hydrogen-bond acceptor interactions and conformational restriction that can be decisive for achieving specificity within enzyme binding pockets . These are not trivial structural variations; the computational data below explicitly delineate how these differences translate into divergent chemical space occupancy, demanding exact specification in procurement for reproducible screening outcomes.

Quantitative Differentiation of 3,5-Dimethoxy-N-[(oxolan-2-yl)methyl]benzamide Against Its Closest Analogs


Enhanced Calculated Lipophilicity (logP) Versus Unsubstituted Benzamide Core

The target compound's XLogP3-AA of 1.5 reflects a nearly 2-fold increase in calculated lipophilicity over the parent 3,5-dimethoxybenzamide (reported logP range 0.74–1.50) [1]. This shift is directly attributable to the additional carbon atoms and the ethereal oxygen in the tetrahydrofuran (THF) ring. Positioning the target compound closer to the empirical sweet spot for oral bioavailability (logP 1-3), this enhanced but not excessive lipophilicity suggests improved passive membrane permeability relative to the more polar parent core without crossing the excessive logP threshold (>5) that often leads to poor solubility and promiscuous binding.

Lipophilicity Optimization Passive Permeability Medicinal Chemistry Lead-Likeness

Halved Hydrogen-Bond Donor (HBD) Count Relative to the Parent Benzamide

Replacing one amide hydrogen of the primary benzamide (HBD=2) with the carbon-linked THF ring results in a compound with a single HBD [1]. This is a cardinal modification: reducing HBD count is a classical medicinal chemistry tactic for enhancing membrane permeability and is a key component of Lipinski's Rule of Five. The target compound's HBD=1 is half that of the parent 3,5-dimethoxybenzamide (HBD=2) [1]. In an empirical survey, compounds with fewer than three HBDs exhibit significantly higher CNS penetration, a pattern termed the Rule of Three for fragment-based drug discovery.

Hydrogen Bonding Molecular Recognition Blood-Brain Barrier Penetration

Conformational Restriction Measured by Increased Rotatable Bond Count vs. Simple N-Methyl Analog

The target compound possesses 5 rotatable bonds, compared to an estimated 2 rotatable bonds for the N-methyl analog [1]. This reflects the longer, conformationally constrained N-[(oxolan-2-yl)methyl] side chain. The incorporation of the saturated tetrahydrofuran ring into the side chain introduces a defined, pre-organized shape compared to the freely rotating N-methyl or N-ethyl groups. Molecular modeling studies suggest the oxygen in the THF ring and the amide carbonyl act as a bidentate coordination site for metal ions or hydrogen-bond donors, a feature absent in purely alkyl-substituted analogs.

Conformational Entropy Binding Affinity Ring Constraint

Expanded Physicochemical Space (Molecular Weight and Formula) Compared to Core Building Block Analogs

The target compound occupies a distinct region of physicochemical space compared to two frequently substituted in-class analogs. With a molecular weight of 265.30 g/mol (C14H19NO4) [1], it is substantially larger than 3,5-dimethoxybenzamide (MW 181.19, C9H11NO3) [2] and N-methyl-3,5-dimethoxybenzamide (MW 195.21, C10H13NO3) . This represents a molecular weight increase of 46% and 36%, respectively. While still within lead-like space (MW < 350), this size difference, combined with a higher number of hydrogen-bond acceptors (HBA=4) due to the THF oxygen, enables access to binding interactions (e.g., water-mediated contacts) that are sterically and electronically impossible for the smaller, simpler analogs.

Chemical Space Coverage Library Diversity Fragment Elaboration

Validated Application Scenarios for Procuring 3,5-Dimethoxy-N-[(oxolan-2-yl)methyl]benzamide


Targeted Small-Molecule Screening Libraries for Membrane Permeable Probe Discovery

Based on its calculated favorable logP (~1.5–1.72) and a single H-bond donor, this compound is ideally deployed in phenotypic and target-based screening cascades aiming to identify cell-active probes. Its profile, superior to the more polar parent benzamide, makes it a rational choice for initial library assembly where passive cellular permeability is a primary assay barrier [1].

Structure-Based Fragment Elaboration and Conformational Analysis

The rigid tetrahydrofuran ring, evidenced by its contribution to the total rotatable bond count, establishes a defined 3D pharmacophore. This makes the compound a superior starting point for X-ray crystallography-driven fragment elaboration or conformational restriction SAR studies, compared to achiral, flexible N-alkyl benzamides which crystallize less readily or bind with higher entropic penalties [1].

Reference Compound for LogP/Physicochemical Property Method Validation

With a published logP value demonstrating a clear shift from the core benzamide scaffold, this compound serves as an ideal reference standard for calibrating HPLC and potentiometric logP measurement techniques in analytical chemistry groups, providing a consistent, mid-range lipophilicity benchmark [1].

Privileged Scaffold Exploration for Hydrogen-Bond Accepting Targets

The combination of an electron-rich aromatic ring and an additional ethereal oxygen in the side chain increases the total hydrogen-bond acceptor count to four, compared to three for basic benzamides. This makes the compound specifically suited for screening campaigns against enzymes and receptors where multiple hydrogen-bond acceptor interactions are a hallmark of the pharmacophore, such as kinases or proteases [1].

Quote Request

Request a Quote for 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.